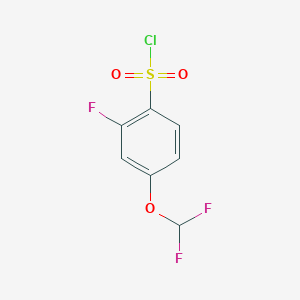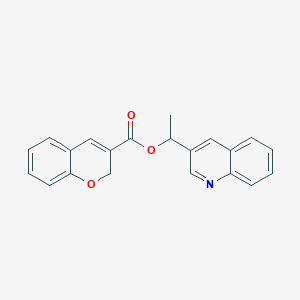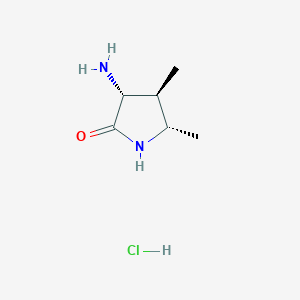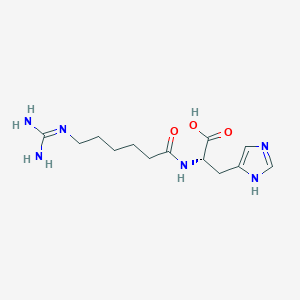
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidino and imidazole functional groups. These functional groups are often found in biologically active molecules and can play significant roles in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for the amine groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotection reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, large-scale reactors, and advanced purification techniques like HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.
Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.
科学的研究の応用
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
L-Arginine: Contains a guanidino group and is involved in the urea cycle.
Histidine: Contains an imidazole ring and is a precursor to histamine.
Agmatine: A decarboxylated form of arginine with biological activity.
Uniqueness
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique in that it combines both guanidino and imidazole functional groups, which could confer unique biochemical properties and interactions.
特性
分子式 |
C13H22N6O3 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
InChIキー |
WFKIBMAENCEWSY-JTQLQIEISA-N |
異性体SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)
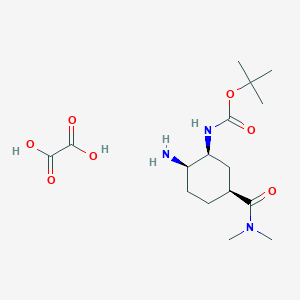
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
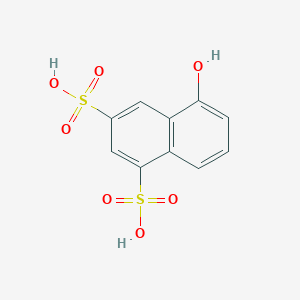
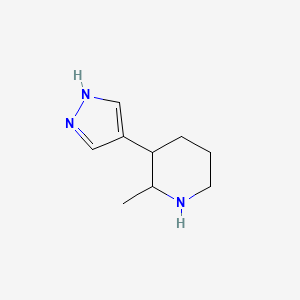
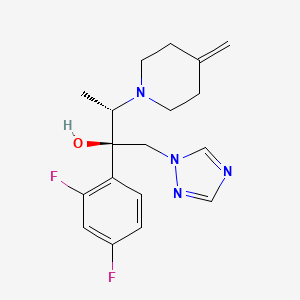
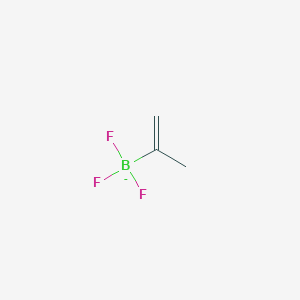
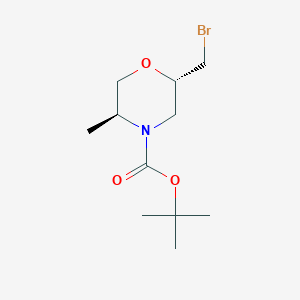
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
